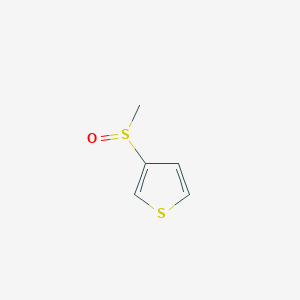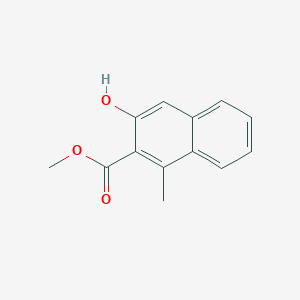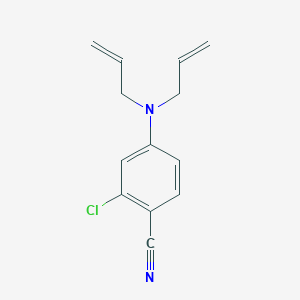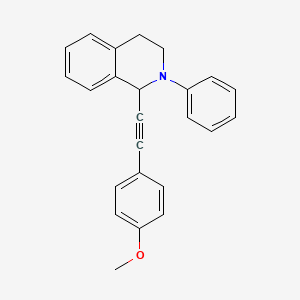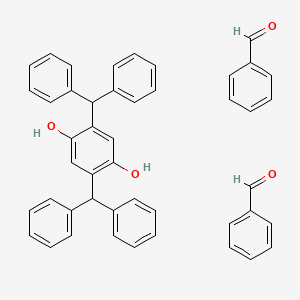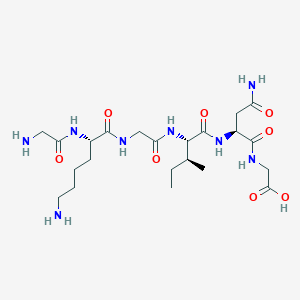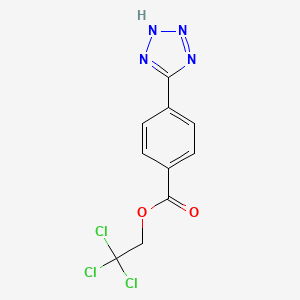
2,2,2-trichloroethyl 4-(2H-tetrazol-5-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound known for its unique structure and potential applications in various fields This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, attached to a benzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethyl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent. Common dehydrating agents include thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl 4-(2H-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Oxidation Reactions: The benzoate group can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted benzoates.
Reduction: Amine derivatives of the tetrazole ring.
Oxidation: Carboxylic acids or other oxidized benzoate derivatives.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2,2-trichloroethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2H-tetrazol-5-yl)benzoic acid: Lacks the trichloroethyl group but shares the tetrazole and benzoate structure.
2,2,2-Trichloroethyl benzoate: Lacks the tetrazole ring but contains the trichloroethyl and benzoate groups.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Uniqueness
2,2,2-Trichloroethyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the combination of the trichloroethyl group and the tetrazole ring attached to the benzoate structure. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
651769-32-3 |
|---|---|
Formule moléculaire |
C10H7Cl3N4O2 |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C10H7Cl3N4O2/c11-10(12,13)5-19-9(18)7-3-1-6(2-4-7)8-14-16-17-15-8/h1-4H,5H2,(H,14,15,16,17) |
Clé InChI |
TWAXEVFFRSUZDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNN=N2)C(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine](/img/structure/B12534772.png)
![5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534778.png)
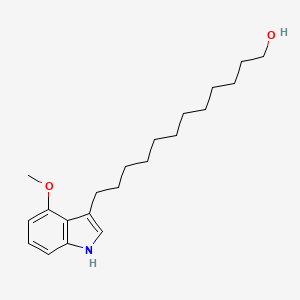
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile](/img/structure/B12534793.png)

